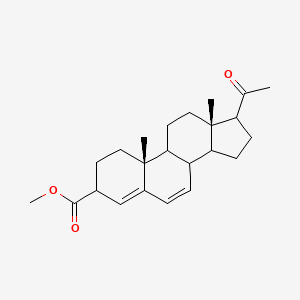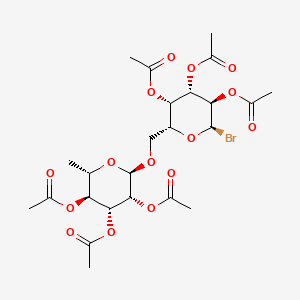
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac is a complex carbohydrate derivative that features multiple acetylated and brominated sugar units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac typically involves multiple steps of glycosylation, acetylation, and bromination reactions. The process begins with the protection of hydroxyl groups on the sugar units, followed by selective glycosylation to form the desired glycosidic linkages. Acetylation is then performed to introduce acetyl groups at specific positions, and bromination is carried out under controlled conditions to add bromine atoms to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful for studying carbohydrate-protein interactions and glycosylation processes.
Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism by which Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to carbohydrate-binding proteins, influencing cellular processes such as signal transduction or immune response. The pathways involved could include glycosylation pathways or receptor-mediated signaling cascades.
類似化合物との比較
Similar Compounds
Rha2Ac3Ac4Ac(a1-6)a-Gal1Ac3Ac4Ac: Similar structure but lacks bromine atoms.
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac: Similar structure but with fewer acetyl groups.
Uniqueness
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac is unique due to its specific pattern of acetylation and bromination, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these modifications on biological and chemical properties.
特性
分子式 |
C24H33BrO15 |
|---|---|
分子量 |
641.4 g/mol |
IUPAC名 |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C24H33BrO15/c1-9-17(34-10(2)26)19(36-12(4)28)22(39-15(7)31)24(33-9)32-8-16-18(35-11(3)27)20(37-13(5)29)21(23(25)40-16)38-14(6)30/h9,16-24H,8H2,1-7H3/t9-,16+,17-,18-,19+,20-,21+,22+,23-,24+/m0/s1 |
InChIキー |
GBGHLFUIUWTQNT-XEFHJVKISA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)Br)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



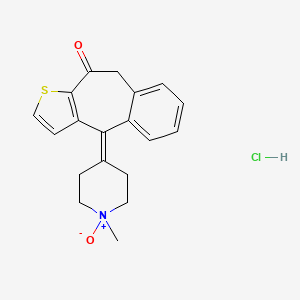
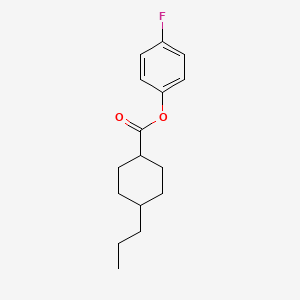

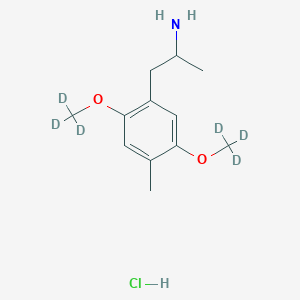
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
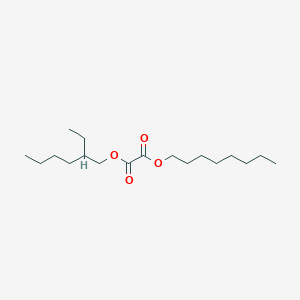
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)

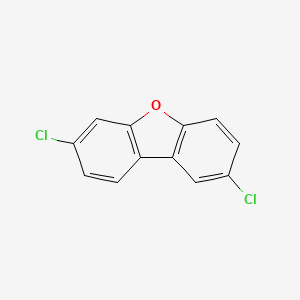
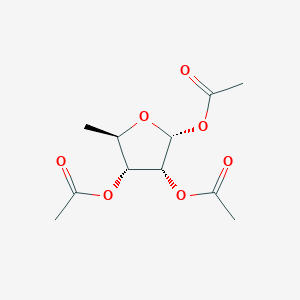
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
